2,2-dimethyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
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Overview
Description
2,2-dimethyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one is a complex organic compound that features a unique arrangement of functional groups, including a pyrazole ring, a pyridazine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Formation of the pyridazine ring: This involves the cyclization of a hydrazine derivative with a dicarbonyl compound.
Formation of the piperazine ring: This can be synthesized by reacting ethylenediamine with a dihaloalkane.
Coupling of the rings: The final step involves coupling the pyrazole, pyridazine, and piperazine rings through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2,2-dimethyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a probe to study the function of specific enzymes or receptors in biological systems.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one: is similar to other compounds that contain pyrazole, pyridazine, and piperazine rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which allows it to interact with a wide range of biological targets. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2,2-dimethyl-1-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-16(2,3)15(23)21-11-9-20(10-12-21)13-5-6-14(19-18-13)22-8-4-7-17-22/h4-8H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVJKJGGVCFUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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